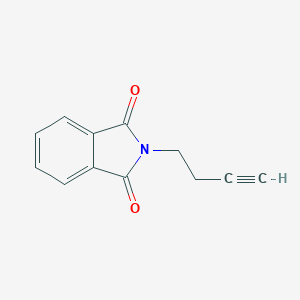

N-(3-Butynyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457580 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-90-8 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Butynyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Butynyl)phthalimide, a valuable building block in medicinal chemistry and organic synthesis. The core of this process relies on the well-established Gabriel synthesis, a robust method for the formation of primary amines. This document details the reaction pathway, experimental protocols, and key quantitative data to facilitate its successful application in a laboratory setting.

Introduction

This compound is a terminal alkyne-containing phthalimide derivative. The presence of the terminal alkyne functional group makes it a versatile precursor for various chemical transformations, including click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. The phthalimide moiety serves as a protecting group for the primary amine, which can be deprotected under specific conditions. This combination of functionalities makes this compound a significant intermediate in the synthesis of complex molecules, including pharmacologically active compounds.

Reaction Principle: The Gabriel Synthesis

The synthesis of this compound is achieved through the Gabriel synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.[2] The key steps are:

-

Deprotonation of Phthalimide: Phthalimide is weakly acidic and can be deprotonated by a suitable base, such as potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt. This salt is a potent nucleophile.[3][4]

-

Nucleophilic Substitution (SN2 Reaction): The phthalimide anion then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide, in this case, a 4-halobutyne (e.g., 4-bromo-1-butyne).[4] This step forms the N-alkylated phthalimide.

-

Work-up and Purification: The final product is isolated and purified from the reaction mixture.

The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is highly recommended as it facilitates the SN2 reaction, often leading to higher yields and milder reaction conditions.[5]

Experimental Protocol

This protocol is adapted from established procedures for the Gabriel synthesis of similar N-alkylphthalimides. Two primary methods are presented: one starting from potassium phthalimide and the other from phthalimide and a base.

Method A: From Potassium Phthalimide

Reaction Scheme:

References

N-(3-Butynyl)phthalimide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N-(3-Butynyl)phthalimide

Introduction

This compound is an organic compound that incorporates a phthalimide group and a terminal alkyne functional group.[1] This structure makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. The phthalimide group serves as a masked form of a primary amine, famously utilized in the Gabriel synthesis, while the terminal alkyne allows for a variety of coupling reactions, such as "click" chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Identification

This compound consists of a phthalimide core, where the nitrogen atom is substituted with a 3-butynyl group. The IUPAC name for this compound is 2-(but-3-yn-1-yl)isoindole-1,3-dione.[2] The presence of the terminal alkyne is a key feature, providing a reactive site for various chemical transformations.

Below is a diagram illustrating the key structural components of the molecule.

Physicochemical Properties

The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1][3][4] |

| Molecular Weight | 199.21 g/mol | [1][3][4] |

| CAS Number | 14396-90-8 | [1][3][5] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Melting Point | 137-142 °C | [4][6] |

| IUPAC Name | 2-but-3-ynylisoindole-1,3-dione | [2] |

| SMILES String | O=C1N(CCC#C)C(=O)c2ccccc12 | [4][6] |

| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [4][6] |

| Topological Polar Surface Area | 37.4 Ų | [2][3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

Experimental Protocols

Synthesis via Gabriel Synthesis

This compound can be synthesized using a modification of the Gabriel synthesis, a robust method for preparing primary amines. The general principle involves the N-alkylation of phthalimide.

Methodology:

-

Deprotonation of Phthalimide: Potassium phthalimide is often used as the starting material. Alternatively, phthalimide can be deprotonated using a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent to form the potassium salt in situ.[7] The nitrogen in phthalimide is acidic (pKa ≈ 8.3) and readily deprotonated.[8]

-

N-Alkylation: The resulting phthalimide anion, a potent nucleophile, is then reacted with an appropriate alkyl halide. For the synthesis of this compound, a 4-halo-1-butyne (e.g., 4-bromo-1-butyne or 4-chloro-1-butyne) would be used. The reaction proceeds via an Sₙ2 mechanism.[7]

-

Work-up and Purification: After the reaction is complete, the crude product is typically isolated by filtration and purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain the pure this compound.[9]

Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, several spectroscopic techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide group, the methylene protons of the butynyl chain, and the terminal alkyne proton.

-

¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be observed for the carbonyl carbons, the aromatic carbons, the methylene carbons, and the sp-hybridized carbons of the alkyne.[2]

2. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule.[10][11] Key characteristic absorption bands for this compound would include:

-

Strong C=O stretching vibrations for the imide carbonyl groups.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching.

-

A sharp C≡C-H stretching band for the terminal alkyne.

-

A C≡C stretching band.

-

3. Mass Spectrometry (MS):

-

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2][12] The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 199.21.

The general workflow for the synthesis and characterization of this compound is depicted in the diagram below.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Proteomics Research: As a terminal alkyne-substituted compound, it can be used in proteomics research, likely as a chemical probe for techniques like bioorthogonal chemistry.[1]

-

Primary Amine Synthesis: The phthalimide group can be cleaved under various conditions (e.g., using hydrazine or acidic/basic hydrolysis) to unmask a primary amine.[7] This makes the compound a precursor to 3-butyn-1-amine, a useful intermediate.

-

Click Chemistry: The terminal alkyne is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked structures.

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard. It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4] It is classified as a combustible solid.[4]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 97 14396-90-8 [sigmaaldrich.com]

- 5. This compound [fengfeinewmaterials.com]

- 6. This compound 97 14396-90-8 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Profile of N-(3-Butynyl)phthalimide: A Technical Guide

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(3-Butynyl)phthalimide, also known as 2-(but-3-yn-1-yl)isoindole-1,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a tabulated summary of the corresponding spectral data. A logical workflow for the spectroscopic analysis of this compound is also presented using a Graphviz diagram.

Introduction

This compound is a chemical compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[1][2] Its structure incorporates a phthalimide group attached to a butynyl chain, making it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the terminal alkyne functionality. Accurate and detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound in various research and development applications. This guide presents a consolidated resource for the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.

Spectroscopic Data

The following sections detail the spectroscopic data obtained for this compound. The data is presented in a clear and concise format to facilitate its use as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired to elucidate the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.9 - 7.8 | m | 4H | Phthalimide-H |

| 3.7 | m | 2H | N-CH₂ |

| 2.8 | m | 2H | CH₂-C |

| 1.9 | s | 1H | ≡C-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O |

| 135.0 | Phthalimide C (quaternary) |

| 131.9 | Phthalimide CH |

| 123.6 | Phthalimide CH |

| 81.3 | -C≡ |

| 73.2 | ≡C-H |

| 36.6 | N-CH₂ |

| 17.9 | CH₂-C |

Infrared (IR) Spectroscopy

The IR spectrum was recorded to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound [3]

| Wavenumber (ν_max) cm⁻¹ | Assignment |

| 1695 | C=O stretching |

| 1670 | C=O stretching |

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound. While the direct mass spectrum for this compound was not explicitly found in the search, its molecular weight is confirmed to be 199.21 g/mol .[1][2][4] The IUPAC name is 2-but-3-ynylisoindole-1,3-dione.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[3] The sample was dissolved in deuterated dimethyl sulfoxide (d₆-DMSO).[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).[3]

Mass Spectrometry (MS)

While the specific experimental parameters for the mass spectrometry of this compound were not detailed in the available resources, a general protocol for a compound of this nature would involve Gas Chromatography-Mass Spectrometry (GC-MS). The sample would be dissolved in a suitable volatile solvent and injected into the GC-MS system. Ionization would typically be achieved through electron impact (EI).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. N-(3-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 14396-90-8 [sigmaaldrich.com]

- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-(3-Butynyl)phthalimide (CAS 14396-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Butynyl)phthalimide is a chemical compound featuring a terminal alkyne group and a phthalimide moiety.[1] This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the fields of proteomics and drug development.[1][2] The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugating molecules. The phthalimide group, a well-known pharmacophore, is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 14396-90-8 | [1][3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [1][3][5] |

| Molecular Weight | 199.21 g/mol | [1][3][5] |

| Melting Point | 137-142 °C | [3][6][7] |

| Appearance | Pale-yellow to yellow-brown solid | [8] |

| Purity/Assay | ≥97% | [3][6] |

| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [3][4][7] |

| SMILES | O=C1N(CCC#C)C(=O)c2ccccc12 | [3][4][5] |

Table 2: Safety Information

| Hazard Statement | Code | Description |

| H317 | May cause an allergic skin reaction | [3][9] |

| H319 | Causes serious eye irritation | [3][9] |

| Signal Word | Warning | [3][6] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][6] |

Note: For detailed safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of N-substituted phthalimides from an alcohol and phthalimide.[7] This protocol describes the synthesis of this compound from 3-butyn-1-ol and phthalimide.

Materials:

-

3-Butyn-1-ol

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.

-

Add 3-butyn-1-ol (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in Drug Development and Proteomics

A primary application of this compound is in the synthesis of PROTACs. The phthalimide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne provides a handle for attaching a "warhead" that binds to a protein of interest (POI). The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.

Signaling Pathway of a Phthalimide-Based PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a phthalimide-based ligand to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC-Induced Protein Degradation Analysis

The following diagram outlines a typical proteomics workflow to validate the degradation of a target protein induced by a PROTAC synthesized using this compound.

Caption: Workflow for proteomics-based PROTAC validation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron | Semantic Scholar [semanticscholar.org]

- 4. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chempro-innovations.com [chempro-innovations.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]

An In-depth Technical Guide on the Physical Properties of N-(3-Butynyl)phthalimide

This guide provides a detailed overview of the known physical properties of N-(3-Butynyl)phthalimide, with a particular focus on its melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a terminal alkyne-substituted isoindole compound utilized in proteomics research.[1] Its key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 137-142 °C | [2][3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [1][3][5] |

| Molecular Weight | 199.21 g/mol | [1][2][3][5] |

| CAS Number | 14396-90-8 | [1][2][3][5] |

| Assay Purity | 97% | [2][3][4] |

| Appearance | Solid | [2] |

| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [2][3][4][5] |

| SMILES String | O=C1N(CCC#C)C(=O)c2ccccc12 | [2][3][4] |

Experimental Protocols

Melting Point Determination

While the specific experimental protocol used to determine the cited melting point of 137-142 °C is not detailed in the provided sources, a standard and widely accepted method for determining the melting point of a crystalline organic solid is the capillary melting point method. This procedure is fundamental in organic chemistry for assessing the purity of a compound.

General Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. This can be a manual device, such as a Thiele tube filled with mineral oil, or a modern digital melting point apparatus.

-

Heating: The apparatus is heated at a controlled rate. Initially, the temperature can be increased rapidly to approach the expected melting range.

-

Observation: As the temperature nears the anticipated melting point, the heating rate is slowed to approximately 1-2 °C per minute. This slow rate is crucial for an accurate determination.

-

Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has completely transformed into a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. The reported range of 137-142 °C suggests the sample has a good level of purity, as is common for commercially available research chemicals.

Visualizations

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a standard laboratory procedure.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility Characteristics of N-(3-Butynyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(3-Butynyl)phthalimide is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| CAS Number | 14396-90-8 | [2] |

| Melting Point | 137-142 °C | |

| Appearance | White solid (predicted) | Inferred from Phthalimide |

| IUPAC Name | 2-(but-3-yn-1-yl)isoindole-1,3-dione | [2] |

Predicted Solubility Profile

The solubility of a compound is governed by its polarity and the intermolecular forces it can form with a solvent. The structure of this compound, featuring a nonpolar phthalimide ring system and a terminal alkyne on a butyl chain, suggests a nuanced solubility profile.

-

Aqueous Solubility: The parent compound, phthalimide, is only slightly soluble in water. Given the addition of a hydrophobic butynyl group, this compound is expected to have very low aqueous solubility.

-

Organic Solubility: It is anticipated to exhibit greater solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be effective in dissolving this compound due to their ability to interact with the polar imide group.

-

Chlorinated Solvents: Dichloromethane and chloroform are also predicted to be good solvents.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether may show moderate to good solvating capacity.

-

Alcohols: Solubility in alcohols like methanol and ethanol is expected to be moderate, potentially lower than in polar aprotic solvents.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is predicted to be limited.

-

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following established methods are recommended.

Isothermal Dissolution Equilibrium Method

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a substance.

Methodology:

-

System Preparation: A surplus of this compound is added to a flask containing the solvent of interest.

-

Agitation: The flask is sealed and agitated in a constant temperature water bath for an extended period (e.g., 48-72 hours) to achieve equilibrium.

-

Separation: The resulting suspension is filtered (e.g., using a syringe filter with a compatible membrane) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is measured using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its predictive assessment and empirical determination. Researchers and drug development professionals are encouraged to utilize the detailed experimental protocols herein to ascertain the precise solubility of this compound in various solvent systems, thereby facilitating its effective use in scientific applications. The amphiphilic nature of the molecule, with its hydrophobic phthalimide and butynyl components and polar imide group, suggests a solubility profile favoring polar aprotic organic solvents.

References

N-(3-Butynyl)phthalimide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of N-(3-Butynyl)phthalimide, a terminal alkyne-substituted isoindole compound relevant in proteomics research and as a chemical building block.[1] This document outlines its molecular formula and weight, and presents a general experimental protocol for the synthesis of N-substituted phthalimides.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][3] |

| CAS Number | 14396-90-8 | [1][2] |

Synthesis Protocol: General Method for N-Alkylation of Phthalimide

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and widely established method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine. The following protocol is a representative example of this type of synthesis.

Objective: To synthesize an N-substituted phthalimide via the reaction of phthalic anhydride and a primary amine.

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., 3-butyn-1-amine for the synthesis of this compound)

-

Glacial acetic acid (solvent)

Procedure:

-

A mixture of phthalic anhydride and the desired primary amino acid is prepared.

-

Glacial acetic acid is added to the mixture to serve as the solvent.

-

The reaction mixture is refluxed for a period of 2 hours.

-

Following the reflux period, the mixture is filtered while hot to remove any insoluble impurities.

-

The solvent is then evaporated from the filtrate.

-

The resulting solid product is filtered and can be further purified by recrystallization from a suitable solvent, such as ethanol.

This general procedure for the synthesis of N-phthalimide amino acid derivatives has been described in the literature.[4]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of N-substituted phthalimides.

References

The Versatile Reactivity of the Terminal Alkyne in N-(3-Butynyl)phthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The terminal alkyne functionality of N-(3-Butynyl)phthalimide serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the core reactivity of this terminal alkyne, detailing key reactions, experimental protocols, and mechanistic insights. The phthalimide group, while often employed as a stable protecting group for the primary amine, also influences the molecule's overall reactivity and physical properties.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily centered around three classes of reactions: metal-catalyzed cross-coupling reactions, cycloadditions, and addition reactions to the triple bond.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly utilized transformation in the synthesis of complex molecules.

Illustrative Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data:

| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >95 |

| 2 | 1-Octyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 92 |

| 3 | Trimethylsilylacetylene | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 88 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a suitable anhydrous solvent (e.g., THF, DMF, or toluene) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

To the stirred solution, add this compound (1.1-1.2 eq.) via syringe.

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide. This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting triazole ring is a stable and often desirable linker in medicinal chemistry and bioconjugation applications.

Illustrative Reaction Scheme:

Caption: General scheme of the CuAAC (Click) reaction.

Quantitative Data:

The following table presents representative yields for CuAAC reactions between terminal alkynes and organic azides.

| Entry | Alkyne | Azide | Catalyst System | Solvent | Yield (%) |

| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |

| 2 | Propargyl Alcohol | 1-Azidohexane | CuI | THF | 98 |

| 3 | N-(Prop-2-yn-1-yl)acetamide | Azidomethyl Phenyl Sulfide | CuSO₄·5H₂O / Sodium Ascorbate | DMF/H₂O | 91 |

Experimental Protocol: General Procedure for CuAAC Reaction

-

In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent mixture (e.g., t-butanol/water, DMF/water, or DMSO).

-

In a separate vessel, prepare the copper(I) catalyst solution. A common method is to dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) in water, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).

-

Add the catalyst solution to the mixture of the alkyne and azide.

-

The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. The reaction is often complete within a few hours.

-

Upon completion, the reaction mixture may be diluted with water, and the product can often be collected by filtration if it precipitates.

-

Alternatively, the mixture can be extracted with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

Hydration of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by mercury(II) salts, such as mercuric sulfate, in the presence of an acid. The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.

Illustrative Reaction Scheme:

Caption: Hydration of the terminal alkyne to a methyl ketone.

Experimental Protocol: General Procedure for Alkyne Hydration

-

To a solution of this compound in a suitable solvent (e.g., aqueous methanol or acetone), add a catalytic amount of mercuric sulfate (HgSO₄).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate).

-

The mixture is filtered to remove any inorganic salts, and the filtrate is concentrated.

-

The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Hydroboration-Oxidation of the Alkyne

In contrast to hydration, the hydroboration-oxidation of the terminal alkyne in this compound yields an aldehyde. This two-step process involves the anti-Markovnikov addition of a borane reagent (e.g., 9-borabicyclononane (9-BBN) or disiamylborane) across the triple bond, followed by oxidative workup with hydrogen peroxide in the presence of a base. This reaction provides a complementary method to hydration for the functionalization of the alkyne.

Illustrative Reaction Scheme:

Caption: Hydroboration-oxidation of the terminal alkyne to an aldehyde.

Experimental Protocol: General Procedure for Hydroboration-Oxidation

-

To a flame-dried flask under an inert atmosphere, add a solution of a sterically hindered borane reagent (e.g., 9-BBN in THF, 1.1 eq.).

-

Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

After the hydroboration step is complete (monitored by TLC or ¹¹B NMR), the reaction is cooled to 0 °C.

-

Slowly add an aqueous solution of sodium hydroxide, followed by the careful dropwise addition of hydrogen peroxide (30% aqueous solution).

-

The mixture is stirred at room temperature for several hours.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude aldehyde is purified by column chromatography.

The Role of the Phthalimide Group

The phthalimide group in this compound primarily serves as a robust protecting group for the primary amine. It is stable to a wide range of reaction conditions, including those employed for the modification of the alkyne. The phthalimide group can be removed under specific conditions, most commonly by treatment with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis, to liberate the primary amine for further functionalization. This two-step strategy of alkyne modification followed by deprotection is a common tactic in the synthesis of complex amines.

Conclusion

The terminal alkyne of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities through well-established and reliable chemical reactions. The ability to perform Sonogashira couplings, click chemistry, hydration, and hydroboration-oxidation reactions makes this molecule a valuable synthon for the construction of complex molecular architectures. The stability of the phthalimide protecting group allows for the selective manipulation of the alkyne, providing a powerful tool for researchers and scientists in the field of drug development and beyond. Further exploration of the reactivity of this compound is likely to uncover even more applications in the synthesis of novel bioactive molecules and advanced materials.

Stability and Storage Conditions for N-(3-Butynyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Butynyl)phthalimide. The information is intended to support researchers and professionals in the proper handling, storage, and application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[1][2][3] Key physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |

| Molecular Weight | 199.21 g/mol | [1][2][3] |

| CAS Number | 14396-90-8 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 137-142 °C | [1] |

| Solubility | Slightly soluble in water, more so upon addition of a base. Soluble in many organic solvents. | [4] |

Stability Profile

While specific, quantitative stability studies on this compound are not extensively available in the public domain, a stability profile can be inferred from the known reactivity of its constituent functional groups: the phthalimide ring and the terminal alkyne.

Phthalimide Group Stability:

The phthalimide group is known to be susceptible to hydrolysis under both acidic and basic conditions.[4] The imide linkage can be cleaved by strong acids or bases, particularly at elevated temperatures.[4] It is also reactive towards nucleophiles, most notably hydrazine, which is used to deprotect the phthalimide group in the Gabriel synthesis of primary amines.[5]

Terminal Alkyne Stability:

Terminal alkynes are generally stable compounds.[6] However, the terminal C-H bond is weakly acidic and can be deprotonated by strong bases to form an acetylide anion. While internal alkynes are thermodynamically more stable due to hyperconjugation, terminal alkynes are kinetically stable under many conditions.[6][7] The terminal alkyne functionality is key to the utility of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Overall Inferred Stability:

Based on the properties of its functional groups, this compound is expected to be:

-

Thermally Stable: The compound has a relatively high melting point, suggesting good thermal stability under normal laboratory conditions.

-

Sensitive to Strong Acids and Bases: Exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to the hydrolysis of the phthalimide ring.

-

Sensitive to Strong Nucleophiles: Reagents like hydrazine will readily cleave the phthalimide group.

-

Photochemically Stable: While specific photostability data is unavailable, phthalimides, in general, are not known to be exceptionally light-sensitive. However, as a precaution, storage in the dark is recommended.

Recommended Storage and Handling

For optimal shelf life and to prevent degradation, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the alkyne or other sensitive parts of the molecule. |

| Light | Protect from light. | To prevent any potential photochemical degradation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The phthalimide group can be susceptible to hydrolysis. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and strong nucleophiles. | To prevent chemical reactions that would degrade the compound. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

-

Handle in a well-ventilated area to avoid inhalation of dust.[1][2]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2]

Experimental Protocols

Proposed Protocol for Accelerated Stability and Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of this compound under stressed conditions. The goal is to identify potential degradation products and degradation pathways.[8][9][10]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile, water, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 12 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute to a final concentration of 100 µg/mL.[10]

-

Photolytic Degradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. After exposure, prepare solutions of both samples at 100 µg/mL.[10]

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Determine the degradation pathway under each stress condition.

-

General Workflow for Utilizing this compound

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Gabriel Synthesis workflow for producing a primary amine.

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Conclusion

This compound is a valuable bifunctional molecule for chemical synthesis. While it exhibits good thermal stability, its susceptibility to hydrolysis and nucleophilic attack necessitates careful storage and handling. By adhering to the recommended conditions of a cool, dry, and inert environment, and by understanding its reactivity profile, researchers can ensure the integrity and successful application of this compound in their work. The provided experimental protocol for stability testing offers a framework for generating specific stability data tailored to individual laboratory conditions and applications.

References

- 1. This compound 97 14396-90-8 [sigmaaldrich.com]

- 2. This compound 97 14396-90-8 [sigmaaldrich.com]

- 3. This compound 97 14396-90-8 [sigmaaldrich.com]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Phthalimides [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(3-Butynyl)phthalimide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Butynyl)phthalimide is a versatile bifunctional molecule integral to advancements in bioconjugation, medicinal chemistry, and materials science. Its structure incorporates a terminal alkyne group, making it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a phthalimide moiety, a common pharmacophore and a precursor to primary amines. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and its significant applications in research and drug development.

Introduction and Historical Context

While the precise initial discovery and first synthesis of this compound are not prominently documented in singular, seminal publications, its emergence is intrinsically linked to the development and popularization of two key chemical methodologies: the Gabriel synthesis of primary amines and the advent of "click" chemistry.

The Gabriel synthesis , developed by Siegmund Gabriel in 1887, provides a robust method for the formation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct ammonolysis. The core of this reaction involves the N-alkylation of a phthalimide salt. The conceptual framework for synthesizing this compound stems directly from this century-old reaction, utilizing an alkyl halide bearing a terminal alkyne.

The more recent impetus for the widespread use and commercial availability of this compound arose from the introduction of "click" chemistry in the early 2000s by K. Barry Sharpless and his colleagues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the premier example of this chemical philosophy, offering a highly efficient, specific, and biocompatible method for linking molecules. As a stable, readily prepared, and commercially available building block containing a terminal alkyne, this compound became a valuable reagent for researchers looking to introduce a "clickable" handle onto various molecular scaffolds.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| CAS Number | 14396-90-8 |

| Melting Point | 137-142 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the phthalimide aromatic protons, the methylene groups of the butyl chain, and the terminal alkyne proton. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, methylene carbons, and the sp-hybridized carbons of the alkyne. |

| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretch of the imide, C-H stretches of the aromatic ring and alkyl chain, and the terminal alkyne C≡C and ≡C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound via Gabriel Synthesis

This protocol describes a representative method for the synthesis of this compound based on the well-established Gabriel synthesis, involving the N-alkylation of potassium phthalimide with 4-bromo-1-butyne.

Materials:

-

Potassium phthalimide

-

4-Bromo-1-butyne

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

Addition of Alkyl Halide: To the stirring solution, add 4-bromo-1-butyne (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a white solid.

Methodological & Application

Application Notes and Protocols for N-(3-Butynyl)phthalimide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-Butynyl)phthalimide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction to this compound in Click Chemistry

This compound is a chemical compound containing a terminal alkyne group and a phthalimide moiety.[1] The terminal alkyne makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This reaction allows for the rapid and high-yield formation of a stable triazole ring by reacting with an azide-containing molecule.[2] The phthalimide group can serve as a protected amine or as a key pharmacophore in the final molecule. The resulting triazole-phthalimide hybrids have been investigated for various therapeutic applications, including their potential as anti-inflammatory and anticancer agents.[3][4]

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[2][5]

Applications in Drug Discovery and Development

The 1,2,3-triazole core formed through the click reaction is a bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets. This has led to the exploration of phthalimide-triazole conjugates in several therapeutic areas:

-

Anticancer Agents: Novel phthalimide-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology research.[3][6]

-

Anti-inflammatory Activity: Phthalimido-alkyl-1H-1,2,3-triazole derivatives have been shown to possess anti-inflammatory properties, suggesting their potential for the development of new anti-inflammatory drugs.[4]

-

Antimicrobial and Antitubercular Screening: Phthalimide analogs are also being explored for their antimicrobial and antitubercular activities.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction between a phthalimide-containing alkyne and various substituted azides. While the original study utilized N-propargylphthalimide, the conditions and outcomes are highly representative for reactions with this compound due to the similar reactivity of the terminal alkyne.

| Entry | Azide Reactant | Solvent | Catalyst System | Time (h) | Yield (%) |

| 1 | Benzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 92 |

| 2 | 4-Fluorobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 94 |

| 3 | 4-Chlorobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 90 |

| 4 | 4-Bromobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 91 |

| 5 | 4-Nitrobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 88 |

| 6 | 4-Methylbenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 93 |

| 7 | 4-Methoxybenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 95 |

| 8 | Phenethyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 89 |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a substituted azide.

Materials:

-

This compound

-

Substituted azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Column chromatography supplies (silica gel)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.15 mmol in 1 mL of water).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 5-6 hours.

-

Work-up: Once the reaction is complete, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme: CuAAC with this compound

Caption: General scheme of the CuAAC reaction.

Experimental Workflow for Synthesis and Purification

References

- 1. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-(3-Butynyl)phthalimide: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Butynyl)phthalimide is a valuable bifunctional molecule in organic synthesis, incorporating a terminal alkyne and a masked primary amine in the form of a phthalimide group. The terminal alkyne allows for a variety of transformations, most notably Sonogashira couplings and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The phthalimide group serves as a robust protecting group for a primary amine, which can be deprotected under specific conditions. This combination of reactive moieties makes this compound an attractive building block for the synthesis of complex molecules, including heterocycles, peptidomimetics, and potential therapeutic agents. Its utility is particularly pronounced in the construction of molecular scaffolds with diverse functionalities and in the generation of compound libraries for drug discovery.

Chemical Properties

| Property | Value |

| CAS Number | 14396-90-8 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 137-142 °C |

Applications in Organic Synthesis

This compound is primarily utilized in two key synthetic transformations:

-

Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction forms a new carbon-carbon bond, linking the phthalimide-containing fragment to various aromatic or vinylic systems. This method is instrumental in the synthesis of substituted alkynes and conjugated systems.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is an excellent substrate for CuAAC reactions with organic azides. This highly efficient and regioselective "click" reaction yields stable 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a wide range of biologically active compounds.

The phthalimide group can be subsequently deprotected, typically using hydrazine, to reveal a primary amine. This amine can then be further functionalized, allowing for the introduction of additional diversity into the synthesized molecule.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Aryl Bromides

This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with various aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).

-

Add anhydrous THF (5 mL) to the flask.

-

Add DBU (3.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Sonogashira Coupling:

The following table provides representative yields for the Sonogashira coupling of this compound with various aryl bromides, based on similar reactions with analogous alkynes.

| Aryl Bromide | Product | Yield (%) |

| 3-Bromoaniline | 2-(4-(3-Aminophenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 89 |

| 4-Bromotoluene | 2-(4-(p-Tolyl)but-3-yn-1-yl)isoindoline-1,3-dione | 92 |

| 4-Bromoanisole | 2-(4-(4-Methoxyphenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 95 |

| 4-Bromobenzonitrile | 2-(4-(4-Cyanophenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 85 |

| 3-Bromopyridine | 2-(4-(Pyridin-3-yl)but-3-yn-1-yl)isoindoline-1,3-dione | 78 |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol outlines a general procedure for the "click" reaction between this compound and benzyl azide to synthesize a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

This compound

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), benzyl azide (1.1 mmol), and DMF (5 mL).

-

To this solution, add triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 30-40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired triazole product.

Quantitative Data for CuAAC Reaction:

The following table provides expected yields for the CuAAC reaction of this compound with various azides, based on analogous click chemistry reactions.

| Azide | Product | Yield (%) |

| Benzyl Azide | 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-98 |

| Phenyl Azide | 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-95 |

| 1-Azidohexane | 2-((1-Hexyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 85-95 |

| 4-Azidotoluene | 2-((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-96 |

Visualizations

Conclusion

This compound serves as a highly effective and versatile building block in modern organic synthesis. Its ability to undergo robust and high-yielding reactions such as Sonogashira couplings and CuAAC click chemistry, combined with the stable yet cleavable phthalimide protecting group, provides a powerful platform for the synthesis of a wide array of complex and functionally diverse molecules. The protocols and data presented herein offer a guide for researchers to harness the synthetic potential of this valuable compound in their drug discovery and development endeavors.

Applications of N-(3-Butynyl)phthalimide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Butynyl)phthalimide is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a phthalimide moiety and a terminal alkyne, makes it a valuable building block for the synthesis of novel therapeutic agents. The phthalimide group is widely recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This interaction is fundamental to the design of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs that induce the degradation of specific target proteins. The terminal alkyne functionality allows for efficient and specific conjugation to other molecules of interest via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."

This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of PROTACs.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a key component of the E3 ligase ligand and linker, enabling the creation of these potent protein degraders.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This catalytic mechanism allows for the degradation of target proteins at low concentrations of the PROTAC.

The phthalimide moiety of this compound acts as the CRBN E3 ligase ligand. The butynyl group provides a terminal alkyne handle for the attachment of a linker, which is then connected to a ligand for the target protein. The "click chemistry" reaction between the alkyne and an azide-functionalized target protein ligand is a highly efficient method for the final assembly of the PROTAC molecule.

Quantitative Data

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |

| dBET1 | BRD4 | Thalidomide | PEG-based | ~100 nM | >90% | MV4;11 |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.

Protocol 1: Synthesis of an Azide-Functionalized Target Protein Ligand

This is a prerequisite step for the subsequent click chemistry reaction. The specific synthesis will depend on the target protein ligand. As a general example, a carboxylic acid on the ligand can be coupled to an amino-PEG-azide linker.

Materials:

-

Target protein ligand with a carboxylic acid functional group

-

Amino-PEG-azide (e.g., 2-(2-aminoethoxy)ethyl azide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

-

Add the amino-PEG-azide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the azide-functionalized ligand by column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize the PROTAC

Materials:

-

This compound

-

Azide-functionalized target protein ligand (from Protocol 1)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

Dissolve this compound (1.0 eq) and the azide-functionalized target protein ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish color.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Materials:

-

Cancer cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-